molecular formula C5H8N2O2S B1210867 Nithiazine CAS No. 58842-20-9

Nithiazine

Cat. No.: B1210867
CAS No.: 58842-20-9
M. Wt: 160.20 g/mol
InChI Key: LZTIMERBDGGAJD-PLNGDYQASA-N
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Mechanism of Action

Target of Action

Nithiazine, also known as Tetrahydro-2-(nitromethylene)-2H-1,3-thiazine, primarily targets the nicotinic acetylcholine receptors (nAChRs) in both mammals and insects . These receptors play a crucial role in mediating the fast actions of the neurotransmitter acetylcholine .

Mode of Action

As an agonist of the nicotinic acetylcholine receptor, this compound affects the sodium/potassium (Na/K) ionophore in mammals and insects . The flow of Na and K ions through the channels in the neuronal postsynaptic membranes is controlled by nicotinic acetylcholine receptors . Acetylcholine opens and shuts these channels to preserve the dynamic ratio of intracellular to extracellular Na+ and K+ concentrations required for the postsynaptic neuron to start the signal .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the neurotransmission process. By acting as an agonist of the nicotinic acetylcholine receptor, this compound influences the flow of Na and K ions through the channels in the neuronal postsynaptic membranes . This action can lead to nerve stimulation at low concentrations and receptor blockage, paralysis, and death at higher concentrations .

Pharmacokinetics ADME Properties

It’s important to note that these properties play a crucial role in determining the bioavailability and overall effectiveness of a compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neurotransmission processes. By affecting the Na/K ionophore in mammals and insects, this compound can lead to nerve stimulation at low concentrations and receptor blockage, paralysis, and death at higher concentrations .

Action Environment

this compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the nitromethylene chromophore of this compound makes it particularly unstable under sunlight . Insecticidal action is lost after direct irradiation, and a combination of more than 40 breakdown products is formed . Furthermore, this compound has been found to be ubiquitous in the environment, drinking water, and food, with low-level exposure commonly documented .

Biochemical Analysis

Biochemical Properties

Nithiazine plays a crucial role in biochemical reactions by interacting with nicotinic acetylcholine receptors. These receptors control the flow of sodium and potassium ions through neuronal postsynaptic membranes. The interaction of this compound with these receptors leads to the opening and closing of ion channels, which is essential for maintaining the dynamic ratio of intracellular to extracellular sodium and potassium concentrations . This interaction is highly selective due to structural differences between insect and vertebrate receptors.

Cellular Effects

This compound influences various types of cells and cellular processes by targeting nicotinic acetylcholine receptors. This interaction affects cell signaling pathways, gene expression, and cellular metabolism. In insects, this compound disrupts normal neural function, leading to paralysis and death. In mammals, the effects are less pronounced due to differences in receptor structure .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to nicotinic acetylcholine receptors. This binding interaction leads to the opening of ion channels, allowing sodium and potassium ions to flow through. This disrupts the normal ion balance within the cell, leading to neural dysfunction in insects . The nitromethylene chromophore of this compound makes it particularly unstable under sunlight, leading to rapid degradation and loss of insecticidal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its instability and rapid degradation under sunlight. The half-life of this compound on leaves is approximately 30 minutes, after which it breaks down into more than 40 different products . Long-term effects on cellular function are limited due to this rapid degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively targets insect nicotinic acetylcholine receptors, leading to paralysis and death. At high doses, this compound can have toxic effects on non-target organisms, including mammals . Threshold effects and adverse reactions are observed at higher concentrations.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450 monooxygenases, carboxylesterases, and glutathione S-transferases. These enzymes play a role in the detoxification and breakdown of this compound, affecting its overall efficacy and stability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization affects its activity and function, particularly in targeting nicotinic acetylcholine receptors in neuronal cells .

Preparation Methods

Nithiazine can be synthesized through a reaction involving nitromethane, formaldehyde, and thiazolidine . The reaction typically involves the following steps:

    Formation of the nitromethylene intermediate: Nitromethane reacts with formaldehyde to form a nitromethylene intermediate.

    Cyclization: The intermediate then undergoes cyclization with thiazolidine to form this compound.

Industrial production methods for this compound are not widely documented due to its limited commercial use. the synthesis generally follows the laboratory preparation methods with optimization for larger scale production.

Chemical Reactions Analysis

Nithiazine undergoes several types of chemical reactions:

Common reagents used in these reactions include nitromethane, formaldehyde, thiazolidine, malononitrile, and benzaldehyde. The major products formed from these reactions are various analogues of this compound with modified structures and properties.

Scientific Research Applications

Nithiazine has been primarily studied for its insecticidal properties. It serves as a model compound for the development of other neonicotinoid insecticides . Its selective toxicity to insects makes it a valuable tool in studying insect neurobiology and the mechanisms of insecticide action. Additionally, this compound and its analogues have been explored for their potential use in controlling agricultural pests .

Comparison with Similar Compounds

Nithiazine is part of the neonicotinoid family of insecticides, which includes compounds such as imidacloprid, acetamiprid, clothianidin, dinotefuran, nitenpyram, thiacloprid, and thiamethoxam . Compared to these compounds, this compound has greater activity against certain insect species but is less stable under environmental conditions . Its rapid degradation under sunlight and hydrolytic conditions limits its practical use in agricultural settings .

Similar Compounds

    Imidacloprid: Widely used neonicotinoid with high stability and broad-spectrum insecticidal activity.

    Acetamiprid: Known for its effectiveness against a variety of pests and lower toxicity to mammals.

    Clothianidin: Highly effective against soil-dwelling and foliar-feeding insects.

    Dinotefuran: Noted for its rapid action and effectiveness against resistant insect populations.

    Nitenpyram: Used in veterinary medicine for controlling fleas on pets.

    Thiacloprid: Effective against sucking and chewing insects.

    Thiamethoxam: Known for its systemic properties and long-lasting effects.

This compound’s uniqueness lies in its role as the prototype for neonicotinoid insecticides and its specific mode of action on insect nicotinic acetylcholine receptors .

Properties

CAS No.

58842-20-9

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

(2Z)-2-(nitromethylidene)-1,3-thiazinane

InChI

InChI=1S/C5H8N2O2S/c8-7(9)4-5-6-2-1-3-10-5/h4,6H,1-3H2/b5-4-

InChI Key

LZTIMERBDGGAJD-PLNGDYQASA-N

Isomeric SMILES

C1CN/C(=C/[N+](=O)[O-])/SC1

SMILES

C1CNC(=C[N+](=O)[O-])SC1

Canonical SMILES

C1CNC(=C[N+](=O)[O-])SC1

Pictograms

Irritant

Synonyms

LS-192830
nithiazine
SD 35651
SD 35651, (E)-isomer
SD-35651
SKI-71
tetrahydro-2-(nitromethylene)-2H-1,3-thiazine
WL-35651

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.3 g of 1A was added to 10 ml of 20% aqueous sodium hydroxide and the mixture was stirred at room temperature for 12 hours. The resulting solution was treated dropwise with 3.5 g of acetic acid. The addition was accompanied by vigorous gas evolution. The resulting mixture was extracted with methylene chloride and the extract was dried (magnesium sulfate) and concentrated under reduced pressure to give tetrahydro-2-(nitromethylene)-2H-1,3-thiazine (1B) as a pale yellow solid, m.p. 76°-78°.
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
solvent
Reaction Step Two
Name
tetrahydro-2-(nitromethylene)-2H-1,3-thiazine

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])C=C1NCCCS1

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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